![molecular formula C15H19BrN2O4 B2372977 Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate CAS No. 1904023-63-7](/img/structure/B2372977.png)
Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . It also has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The presence of bromine indicates that it might be used in various organic reactions as a leaving group or as a part of the final product .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine ring and the pyrrolidine ring could impart certain stability to the molecule. The bromine atom might make the molecule more reactive .Chemical Reactions Analysis
This compound, like other organic compounds, could undergo a variety of chemical reactions. The bromine atom could be involved in substitution reactions, and the ester group could undergo hydrolysis or other reactions . The pyridine and pyrrolidine rings might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could affect its solubility in different solvents .Scientific Research Applications
Chemical Synthesis and Compound Formation
Ethyl 4-bromo-3-oxobutanoate is involved in various chemical reactions leading to the formation of diverse compounds. For instance, its reaction with diethyl malonate under specific conditions results in the formation of compounds like diethyl 5-ethoxycarbonyl-3-oxohexanedioate and diethyl 5-carboxy-3-oxohexanedioate (Kato, Kimura, & Tanji, 1978). Similarly, reactions with other compounds such as methyl cyanoacetate and malononitrile lead to the synthesis of various other complex molecules.
Application in Asymmetric Synthesis
The compound plays a crucial role in asymmetric synthesis, particularly in constructing chiral building blocks for enantioselective alkaloid synthesis. The intramolecular Michael reaction of related acyclic compounds results in the formation of pyrrolidine and piperidine derivatives, which are essential for synthesizing certain alkaloids (Hirai, Terada, Yamazaki, & Momose, 1992).
Role in Anticancer Research
This chemical is involved in the synthesis of potential anticancer agents. Specifically, its derivatives are used in creating compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have been evaluated for their effects on the proliferation and mitotic index of cultured cells and in animal models of leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Synthesis of Diverse Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This highlights the versatility of ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate and its derivatives in organic chemistry (Honey, Pasceri, Lewis, & Moody, 2012).
Facilitation of Learning and Memory in Mice
The compound and its derivatives have been studied for their effects on learning and memory facilitation in mice. This is indicative of its potential application in neurological research and possibly in the development of cognitive enhancers or treatments for memory-related disorders (Li Ming-zhu, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4/c1-2-21-15(20)6-5-14(19)18-8-7-12(10-18)22-13-4-3-11(16)9-17-13/h3-4,9,12H,2,5-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZBGQUMWGMNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.